molecular formula C23H32N2O5 B12886565 (2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate CAS No. 823780-53-6

(2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate

Cat. No.: B12886565
CAS No.: 823780-53-6
M. Wt: 416.5 g/mol
InChI Key: VSKVTIWLWZUAHN-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a benzoate moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate typically involves the reaction of 4-(dodecanoylamino)benzoic acid with 2,5-dioxopyrrolidin-1-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable conjugates with therapeutic molecules.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2,5-dioxopyrrolidin-1-yl) 4-(N-phenylanilino)benzoate: Similar structure but with a phenylanilino group instead of a dodecanoylamino group.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Contains a dimethylpyrrole moiety, used in monoclonal antibody production.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate is unique due to its long alkyl chain (dodecanoylamino group), which imparts distinct hydrophobic properties. This feature enhances its potential for applications in drug delivery and material science, where hydrophobic interactions play a crucial role.

Properties

CAS No.

823780-53-6

Molecular Formula

C23H32N2O5

Molecular Weight

416.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(dodecanoylamino)benzoate

InChI

InChI=1S/C23H32N2O5/c1-2-3-4-5-6-7-8-9-10-11-20(26)24-19-14-12-18(13-15-19)23(29)30-25-21(27)16-17-22(25)28/h12-15H,2-11,16-17H2,1H3,(H,24,26)

InChI Key

VSKVTIWLWZUAHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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